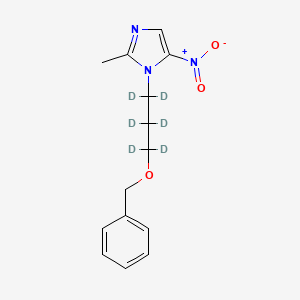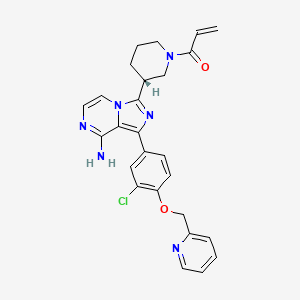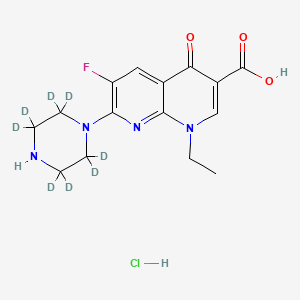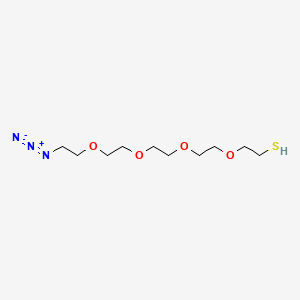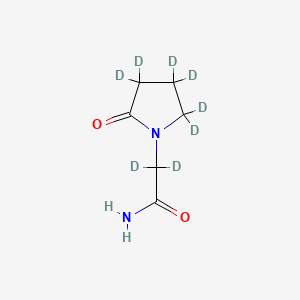
Piracetam-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piracetam-d8 is a deuterated form of piracetam, a nootropic drug that belongs to the racetam family. Piracetam is known for its cognitive-enhancing properties and is widely used in the treatment of cognitive disorders. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolism of piracetam due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piracetam-d8 involves the deuteration of piracetam. One common method is to start with alpha-pyrrolidone as the raw material. The process involves the following steps :
Methanol Solution Preparation: A methanol solution of sodium methylate is prepared.
Reaction with Methyl Chloroacetate: The methanol solution is reacted with methyl chloroacetate in the presence of toluene, controlling the temperature between 20°C to 110°C.
Ammonia/Methanol Solution Reaction: The resulting product is then reacted with an ammonia/methanol solution at 50°C to 70°C for 3 to 18 hours.
Recrystallization: The crude product is recrystallized using an alcoholic solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piracetam-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the pyrrolidone ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds.
Aplicaciones Científicas De Investigación
Piracetam-d8 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of piracetam.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of piracetam in the body.
Neuroprotective Research: Investigated for its potential neuroprotective effects in various neurological disorders.
Cognitive Enhancement Studies: Used in research to explore its effects on cognitive functions and memory enhancement.
Mecanismo De Acción
Piracetam-d8, like piracetam, modulates neurotransmission in various transmitter systems, including cholinergic and glutamatergic systems . It has neuroprotective and anticonvulsant properties and improves neuroplasticity. The exact mechanism of action is not fully understood, but it is believed to interact with the polar heads in the phospholipid membrane, reorganizing the lipids and influencing membrane function and fluidity .
Comparación Con Compuestos Similares
Piracetam-d8 is compared with other similar compounds in the racetam family, including:
- Oxiracetam
- Aniracetam
- Pramiracetam
- Phenylpiracetam
Uniqueness
This compound is unique due to its deuterated form, which makes it particularly useful in research for studying the pharmacokinetics and metabolism of piracetam. Unlike other racetams, this compound provides more accurate and detailed insights into the drug’s behavior in the body .
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |
Clave InChI |
GMZVRMREEHBGGF-SVYQBANQSA-N |
SMILES isomérico |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])C(=O)N)[2H] |
SMILES canónico |
C1CC(=O)N(C1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


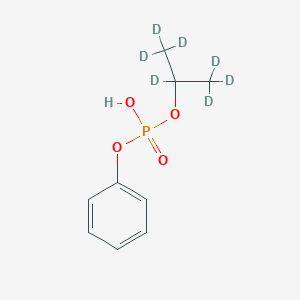
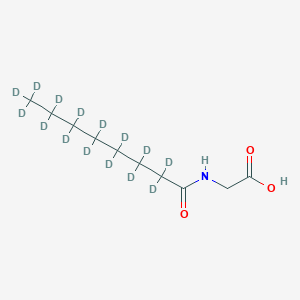

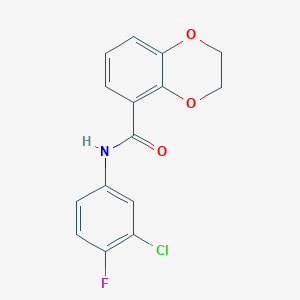
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
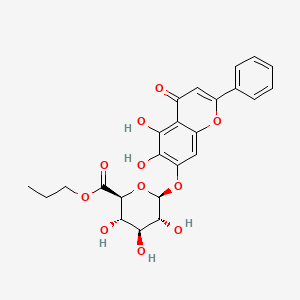

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
